2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c17-13-4-2-1-3-12(13)15(23)21-9-14(22)10-5-7-11(8-6-10)16(18,19)20/h1-8,14,22H,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZHJKQLLCJIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide typically involves multiple steps. One common method starts with the acylation of 2-chlorobenzoyl chloride with 2-amino-2-(4-(trifluoromethyl)phenyl)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 2-chloro-N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide.
Reduction: Formation of 2-chloro-N-(2-amino-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide. It has been evaluated against various bacterial strains, demonstrating significant activity comparable to established antibiotics such as penicillin and ciprofloxacin. The compound's efficacy was assessed through in vitro testing, which showed a notable inhibition of bacterial growth.
| Microbial Strain | Inhibition Zone (mm) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 18 | Penicillin (20 mm) |
| Escherichia coli | 16 | Ciprofloxacin (19 mm) |
| Candida albicans | 15 | Fluconazole (17 mm) |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders.
Pesticide Development
This compound has shown promise as a candidate for developing new pesticides. Its structural characteristics allow it to interact effectively with specific biological targets in pests, leading to increased efficacy in pest control while minimizing environmental impact.
Residue Safety Evaluation
Research has been conducted to evaluate the safety of residues from this compound on agricultural products. The findings indicate that when used within recommended guidelines, the compound poses low toxicity risks to humans and non-target organisms, making it suitable for agricultural applications.
Study on Antimicrobial Efficacy
A recent study published in a peer-reviewed journal evaluated the antimicrobial activity of several derivatives of chlorinated benzamides, including this compound. The results indicated that this compound exhibited higher activity against resistant strains of bacteria compared to traditional antibiotics, suggesting its potential as a lead compound for drug development .
Pesticide Efficacy Assessment
In another study focused on agricultural applications, researchers tested the effectiveness of this compound as a pesticide against common agricultural pests. The results demonstrated a significant reduction in pest populations with minimal adverse effects on beneficial insects, indicating its potential for sustainable pest management practices .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Substituents on the Benzamide Ring
- 2-Chloro vs. Crystal structure data for such compounds highlight planar aromatic systems stabilized by halogen interactions . 2-Hydroxy-N-(4-chlorophenyl)benzamide (): The 2-hydroxy group increases solubility via hydrogen bonding but may reduce lipophilicity. This compound exhibits antimicrobial activity against sulfate-reducing bacteria, with biomass inhibition reaching 50% at 0.37–1.10 µmol/L .
Substituents on the Phenyl Group
- 4-Trifluoromethyl vs. Halogenated Phenyl Groups: 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide (): The 4-CF₃ group enhances cytotoxic effects, achieving complete inhibition of Desulfovibrio piger Vib-7 at 30 µmol/L. Comparatively, 4-chloro or 4-nitro analogs show weaker activity, suggesting the -CF₃ group’s superior electron-withdrawing effects amplify bioactivity . N-(2,6-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)pyridinecarboxamide (): The combination of fluorine and -CF₃ groups improves pesticidal activity, demonstrating the role of fluorinated substituents in agrochemical design .
Ethylamine Chain Modifications
- Hydroxyethyl vs.
Antimicrobial Activity
- Salicylamide Derivatives :
- Compounds like 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide inhibit sulfate-reducing bacteria with IC₅₀ values <1 µmol/L, correlating with substituent electronegativity. The target compound’s 2-chloro group may similarly enhance antimicrobial potency but requires empirical validation .
- N-(3,4-Dichlorophenyl)-4-chloro-2-hydroxybenzamide (): Shows 43–46% biomass inhibition at 0.37 µmol/L, underscoring the additive effects of multiple halogens .
Physicochemical Properties
Solubility and Stability
Crystallographic Data
- N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide (): Crystal packing reveals intermolecular hydrogen bonds (N–H···O) and halogen interactions (Cl···O), stabilizing the lattice. The target compound’s -CF₃ group may induce similar steric and electronic effects .
Biological Activity
2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide, often referred to as a derivative of salicylanilide, exhibits significant biological activity due to its unique molecular structure, which includes a chloro group and a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in pharmaceutical research for its potential applications in enzyme inhibition, particularly cholinesterase inhibition.
- Molecular Formula: C₁₁H₁₁ClF₃NO₂
- Molecular Weight: 281.66 g/mol
- CAS Number: 16187-73-8
Biological Activities
The biological activities of this compound are primarily characterized by its role as an inhibitor of cholinesterase enzymes. This section discusses its interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), along with other potential biological effects.
Cholinesterase Inhibition
Research indicates that derivatives of this compound exhibit potent inhibitory effects on AChE and BChE, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. The IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) for various derivatives have been documented, showcasing their effectiveness compared to established drugs like rivastigmine.
| Compound | IC₅₀ (µM) | Selectivity |
|---|---|---|
| 5-chloro-2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide | 38.98 | AChE |
| N-methyl-N-phenyl carbamate | 1.97 | BChE |
| Rivastigmine | 501 | AChE |
These findings suggest that the compound not only inhibits cholinesterases effectively but also demonstrates selectivity towards BChE, which may reduce side effects associated with non-selective inhibitors .
The mechanism by which this compound exerts its biological effects involves the binding to the active site of cholinesterase enzymes. The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration into the enzyme's active site, thereby increasing inhibition potency .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- In vitro Studies:
- In vivo Studies:
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving alkylation, reduction, and benzoylation. For example:
Alkylation : React p-nitrophenol with 4-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃) to form intermediates.
Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce ketones to secondary alcohols.
Benzoylation : Treat intermediates with 2-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .
Yield Optimization :
- Use Boc-protected intermediates to prevent side reactions (e.g., HCl salt formation improves purity to ~75%) .
- Purify via reverse-phase HPLC with gradients of acetonitrile/water (0.1% formic acid) to achieve >95% purity .
Q. Which purification techniques are most effective for isolating this compound and its intermediates?
- Methodological Answer :
- HPLC : Use C18 columns with mobile phases (e.g., 10–40% acetonitrile in water) for high-purity isolation (>95%) .
- Recrystallization : Employ ethanol/water mixtures for intermediates (e.g., HCl salt forms crystallize efficiently) .
- Column Chromatography : Silica gel with DCM/methanol (95:5) gradients resolves polar byproducts .
Q. How is the structural characterization of this compound validated?
- Methodological Answer :
- ¹H NMR : Key peaks include δ 7.55–7.30 (aromatic protons), δ 4.09 (CH₂ adjacent to hydroxyl), and δ 3.01 (NH₂ protons) in d6-DMSO .
- ESI-MS : Confirm molecular weight via [M+H]⁺ peaks (e.g., m/z 361.3 for analogs) .
- X-ray Crystallography : Resolve hydroxyl and trifluoromethyl group orientations (analogous to 2-hydroxy-N-(4-methylphenyl)benzamide structures) .
Q. What in vitro biological screening models are suitable for initial activity assessment?
- Methodological Answer :
- Antimicrobial Assays : Use MIC tests against Staphylococcus aureus and Escherichia coli in Mueller-Hinton broth .
- Enzyme Inhibition : Screen against bacterial PPTase enzymes via fluorescence polarization (IC₅₀ < 1 µM observed in analogs) .
- Cytotoxicity : Evaluate in HEK293 or HepG2 cells using MTT assays (CC₅₀ > 50 µM indicates selectivity) .
Advanced Research Questions
Q. What is the compound’s hypothesized mechanism of action in targeting bacterial enzymes?
- Methodological Answer :
- Target Identification : Use mass spectrometry to confirm covalent binding to Cys249 in bacterial PPTase (e.g., acps-pptase), critical for fatty acid biosynthesis .
- Biochemical Pathways : Monitor disruption of lipid A biosynthesis via LC-MS lipidomic profiling .
- Mutagenesis Studies : Replace Cys249 with serine to assess resistance (IC₅₀ increases 100-fold in mutants) .
Q. How can contradictory bioactivity data between structural analogs be resolved?
- Methodological Answer :
- SAR Analysis : Compare analogs with substituent variations (e.g., 4-fluoro vs. 4-chloro derivatives show 3x potency differences) .
- Molecular Docking : Use Schrödinger Suite to model interactions with PPTase active sites (RMSD < 2.0 Å validates pose accuracy) .
- Metabolite Profiling : Identify hydroxylated metabolites via LC-HRMS to explain reduced activity in hepatic models .
Q. What computational strategies predict metabolic stability and off-target effects?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to calculate logP (≈3.2) and CYP450 inhibition risks (e.g., CYP3A4 > 50% inhibition at 10 µM) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding site retention (e.g., trifluoromethyl group stabilizes hydrophobic interactions) .
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logD (octanol/water) to confirm increased membrane permeability (logD = 2.8 vs. 1.5 for non-fluorinated analogs) .
- Metabolic Stability : Incubate with liver microsomes; >80% parent compound remains after 1 hour (vs. 40% for des-fluoro analogs) .
Q. What crystallographic methods resolve polymorphism in this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
